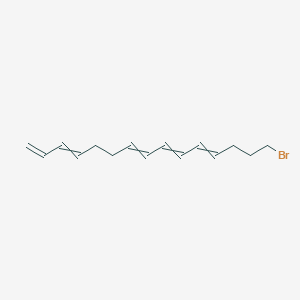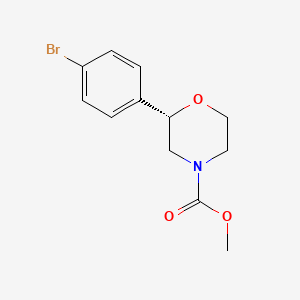![molecular formula C12H12N2O3 B12632648 2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid](/img/structure/B12632648.png)
2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with methyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential role in modulating biological pathways, including those involved in cell signaling and metabolism.
Mechanism of Action
The mechanism of action of 2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid involves its interaction with specific molecular targets. It is known to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde. While all these compounds share the indole core structure, they differ in their functional groups and, consequently, their biological activities. For example:
Indole-3-acetic acid:
Indole-3-carboxaldehyde: Studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific methylcarbamoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[3-(methylcarbamoyl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-13-12(17)9-6-14(7-11(15)16)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,13,17)(H,15,16) |
InChI Key |
BBGINCIRSGIZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone](/img/structure/B12632565.png)

![Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12632585.png)
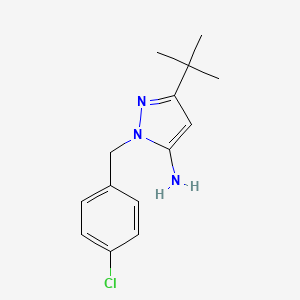
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
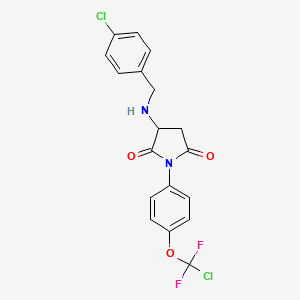
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
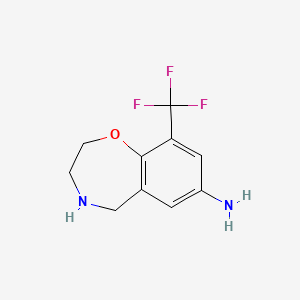
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)
